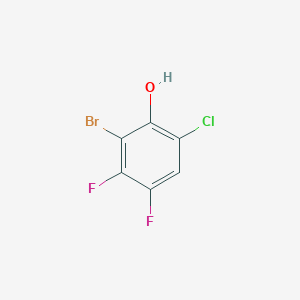

2-Bromo-6-chloro-3,4-difluorophenol

Descripción

Contextualization of Halogenated Phenols in Contemporary Organic Chemistry and Material Science

Halogenated phenols are aromatic compounds characterized by a hydroxyl group and one or more halogen atoms attached to the benzene (B151609) ring. Their importance in contemporary organic chemistry is multifaceted. They serve as versatile building blocks in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. cymitquimica.com The presence of halogens can facilitate various coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in the construction of carbon-carbon and carbon-heteroatom bonds.

In material science, halogenated phenols and their derivatives are investigated for the development of new materials with enhanced properties. For instance, the incorporation of halogen atoms can impart flame-retardant properties to polymers. google.com Furthermore, the unique electronic nature of the carbon-halogen bond can be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The study of halogen bonding, a non-covalent interaction involving a halogen atom, is a burgeoning area of research with implications for crystal engineering and the design of supramolecular assemblies. rsc.org

Structural Significance of Polyhalogenated Phenols

The substitution pattern is also critical. The ortho- and para-positions relative to the hydroxyl group are particularly important in directing the reactivity of the phenol (B47542). In 2-Bromo-6-chloro-3,4-difluorophenol, the bromine and chlorine atoms are ortho to the hydroxyl group, which can sterically hinder certain reactions while electronically activating the ring for others. The fluorine atoms at the 3 and 4 positions further modulate the electron density of the ring. This intricate interplay of steric and electronic effects makes polyhalogenated phenols challenging yet rewarding targets for synthetic chemists.

Research Trajectories and Academic Objectives for 2-Bromo-6-chloro-3,4-difluorophenol

Given the structural complexity and potential for unique reactivity, research on 2-Bromo-6-chloro-3,4-difluorophenol is likely to follow several key trajectories. A primary objective is the development of efficient and selective synthetic routes to this and related polyhalogenated phenols. This involves exploring novel halogenation and functionalization strategies.

Another significant research direction is the exploration of its utility as a synthetic intermediate. The diverse halogen substituents on 2-Bromo-6-chloro-3,4-difluorophenol offer multiple handles for selective chemical modification. For example, one halogen could be selectively replaced through a nucleophilic aromatic substitution reaction, while another participates in a cross-coupling reaction. This would allow for the construction of highly functionalized and complex molecular architectures.

Furthermore, academic objectives include the detailed investigation of the physicochemical properties of 2-Bromo-6-chloro-3,4-difluorophenol. This encompasses the study of its spectroscopic characteristics, crystal structure, and electronic properties through both experimental techniques and computational modeling. researchgate.net A deeper understanding of these fundamental properties is crucial for predicting its behavior in various chemical environments and for designing new applications. For instance, understanding its photophysical properties could lead to its use in the development of novel photoactive materials.

Below is a table summarizing the key properties of 2-Bromo-6-chloro-3,4-difluorophenol.

| Property | Value |

| IUPAC Name | 2-Bromo-6-chloro-3,4-difluorophenol |

| Molecular Formula | C₆H₂BrClF₂O |

| Molecular Weight | 243.44 g/mol |

| CAS Number | Not available |

Propiedades

IUPAC Name |

2-bromo-6-chloro-3,4-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O/c7-4-5(10)3(9)1-2(8)6(4)11/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFKZHJHAFTQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Chloro 3,4 Difluorophenol and Analogous Polyhalogenated Phenols

Strategies for Regioselective Halogenation of Phenolic Systems

Direct halogenation of phenols is a fundamental approach, but achieving regioselectivity, especially in the synthesis of polyhalogenated compounds, presents a significant challenge. nsf.gov The hydroxyl group is a strongly activating, ortho-, para-director, which can lead to mixtures of isomers and over-halogenation. chemistrysteps.combyjus.com Consequently, specialized techniques have been developed to direct halogens to specific positions on the phenol (B47542) ring.

Controlling halogenation at the positions ortho to the hydroxyl group is crucial for synthesizing compounds like 2-Bromo-6-chloro-3,4-difluorophenol. Traditional electrophilic halogenation often yields the para-isomer as the major product. nsf.gov To overcome this inherent preference, several catalyst-driven methods have been devised.

For ortho-chlorination, Lewis basic selenoether catalysts have been shown to be highly efficient, providing excellent ortho-selectivity for both phenols and unprotected anilines with catalyst loadings as low as 1%. nsf.gov This method can achieve ortho/para selectivity ratios of over 20:1, a significant improvement over the innate selectivity which is approximately 1:4. nsf.gov Other approaches include the use of 2,2,6,6-tetramethylpiperidine (B32323) (TMP) as a catalyst with sulfuryl chloride (SO₂Cl₂) in aromatic solvents, which is effective even for electron-deficient phenols. brandeis.eduthieme-connect.com Additionally, ammonium (B1175870) salt-catalyzed processes using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) have proven to be practical for ortho-selective monochlorination. scientificupdate.com

For ortho-bromination, a highly selective and efficient method involves using N-bromosuccinimide (NBS) in ACS-grade methanol (B129727) as the solvent. nih.govnih.gov This reaction, which can be completed in as little as 15-20 minutes, achieves excellent yields and high selectivity for the mono-ortho-brominated product, particularly in the presence of a catalytic amount (10 mol %) of para-toluenesulfonic acid (p-TsOH). nih.govresearchgate.net Another technique for selective ortho-bromination uses bromine chloride in an inert organic solvent at temperatures between -20°C and 70°C. google.com

Table 1: Catalytic Systems for Ortho-Selective Halogenation of Phenols

| Halogenation | Catalyst/Reagent System | Key Features | Source(s) |

| Chlorination | Lewis Basic Selenoether / NCS | High ortho-selectivity (>20:1 o/p); low catalyst loading (1%). | nsf.gov |

| Chlorination | 2,2,6,6-Tetramethylpiperidine (TMP) / SO₂Cl₂ | Effective for electron-deficient phenols; selectivity increases with temperature. | brandeis.edu |

| Chlorination | Ammonium Salt / DCDMH | Practical method with good functional group tolerance. | scientificupdate.com |

| Bromination | NBS / p-TsOH / Methanol | Fast reaction times (15-20 min); high yields (>86%) on a gram scale. | nih.govnih.gov |

| Bromination | Bromine Chloride / Inert Solvent | Selective for phenols with an unsubstituted para position. | google.com |

The synthesis of a multisubstituted phenol like 2-Bromo-6-chloro-3,4-difluorophenol inherently requires a sequential approach, where halogens are introduced one or two at a time. The order of these halogenation steps is critical and is governed by the directing effects of the substituents already present on the ring. For instance, starting with a difluorophenol, one would first perform a regioselective chlorination followed by a regioselective bromination, or vice versa, using the ortho-directing techniques described previously.

An example of a sequential synthesis for a related compound is the preparation of 2-bromo-4-fluoro-6-methylphenol. google.com This process begins with the diazotization and hydrolysis of 2-methyl-4-fluoroaniline to produce 2-methyl-4-fluorophenol. google.com This intermediate is then subjected to a bromination reaction to yield the final product. google.com This illustrates a common strategy where the phenol is first synthesized or obtained, and then subsequent halogenation steps are carried out in a controlled manner. google.com Organocatalysts can also be employed to achieve selective sequential C-H chlorination and bromination at the ortho positions of phenols. researchgate.net

Phenol Ring Construction through Aromatization and Cycloaddition Approaches

An alternative to functionalizing an existing phenol is to construct the substituted phenolic ring from acyclic or non-aromatic cyclic precursors. This approach allows for the strategic placement of substituents before the aromatic ring is formed.

The dehydrogenation or aromatization of substituted cyclohexanones and cyclohexenones is a powerful strategy for synthesizing phenols. rsc.orgnih.gov Various catalytic systems have been developed to facilitate this transformation. One notable method is the copper-catalyzed oxidative aromatization of 2-cyclohexen-1-ones using a catalytic amount of hydrogen bromide (HBr) under molecular oxygen. rsc.orgresearchgate.net This approach is advantageous due to its simple and inexpensive conditions. rsc.orgresearchgate.net Furthermore, this method can be adapted into an oxidative aromatization/bromination sequence by using an excess of HBr, allowing for the direct synthesis of bromophenols. rsc.orgresearchgate.net

Cycloaddition reactions offer another elegant route to highly substituted phenols. In one such strategy, hydroxypyrones react with alkynes in a sequence involving a Diels-Alder reaction followed by a retro-Diels-Alder reaction, which expels carbon dioxide to form the aromatic phenol ring. youtube.com

Nitroalkenes are also valuable precursors in cycloaddition routes. For instance, a substituted nitroethylene (B32686) can react with a hydroxypyrone to form a bicyclic intermediate. youtube.com This intermediate then aromatizes by eliminating nitrous acid and carbon dioxide to yield a functionalized phenol. youtube.com In another approach, β-phenylsulphinyl-nitro-alkenes can serve as nitroacetylene equivalents in Diels-Alder reactions, leading to nitro-aromatic compounds that are precursors to phenols. ucla.edu These cycloaddition strategies are particularly useful for creating complex substitution patterns that would be difficult to achieve through electrophilic substitution. mdpi.comacs.org

Transition-Metal-Catalyzed Transformations in Halogenated Phenol Synthesis

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling reactions and selectivities that are otherwise difficult to achieve. beilstein-journals.orgnih.gov These methods are crucial for both the direct halogenation of phenols and the synthesis of the phenol ring itself.

Copper-catalyzed reactions are prominent in this area. For example, a highly selective C-H chlorination and bromination of phenols can be achieved under aerobic, copper-catalyzed conditions using lithium halides as the halogen source. beilstein-journals.org The Ullmann-type coupling, another copper-catalyzed reaction, is an effective method for synthesizing phenols from aryl halides. beilstein-journals.org

Palladium catalysis offers a wide range of possibilities for C-H functionalization. researchgate.netresearchgate.net The hydroxyl group of a phenol can act as a directing group to achieve highly site-selective C-H bond functionalization at the ortho position. researchgate.netnih.gov This has been demonstrated in the ortho-olefination of phenols, where a combination of ruthenium and photoredox catalysis can be used. nih.gov

A particularly powerful strategy for accessing phenols with challenging substitution patterns, such as 3,5-disubstitution, is through iridium-catalyzed C-H activation and borylation. nih.gov In this multi-step, one-pot process, an arene is first borylated with high regioselectivity, and the resulting boronic ester is then oxidized to the corresponding phenol. nih.gov This method avoids the limitations of electronically governed aromatic substitution. nih.gov The development of transition-metal-catalyzed methods for carbon-halogen bond formation has significantly advanced the synthesis of complex organohalides, offering higher selectivity and reducing waste compared to traditional methods. acs.org

Table 2: Selected Transition-Metal-Catalyzed Reactions for Phenol Synthesis

| Catalyst System | Reaction Type | Substrate | Product | Source(s) |

| CuCl₂ / O₂ / LiX | C-H Halogenation | Phenols | Ortho- or Para-Halogenated Phenols | beilstein-journals.org |

| CuI / KOH / PEG-400 | Ullmann-Type Hydroxylation | Aryl Iodides | Phenols | beilstein-journals.org |

| [Ir(cod)OMe]₂ / dtbpy | C-H Borylation / Oxidation | Arenes (e.g., 3-bromotoluene) | Meta-Substituted Phenols | nih.gov |

| Pd(OAc)₂ | Directed C-H Alkenylation | Phenols | Ortho-Alkenylated Phenols | researchgate.net |

Palladium-Catalyzed C-F Bond Formation from Aryl Halides

The direct formation of a carbon-fluorine (C-F) bond via transition metal catalysis represents a significant advancement in the synthesis of fluorinated aromatics. While traditionally challenging, palladium-catalyzed nucleophilic fluorination has emerged as a viable, albeit complex, pathway. This method is particularly attractive due to the wide availability of aryl halide precursors. acs.org

The catalytic cycle for this transformation generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, halide exchange with a fluoride (B91410) source, and reductive elimination to form the aryl fluoride and regenerate the Pd(0) catalyst. The reductive elimination step to form the C-F bond is often the most difficult due to the high bond energy of the C-F bond and the propensity of fluoride to interact with phosphorus-based ligands. acsgcipr.org

Significant progress in this area has been achieved through the development of specialized ligands and catalyst systems. Bulky, electron-rich biarylphosphine ligands, such as AdBrettPhos, have been instrumental in promoting the desired catalytic activity. nih.gov These ligands facilitate the challenging reductive elimination step and help prevent catalyst deactivation. acsgcipr.org Researchers have developed specific palladium precatalysts that, in combination with these advanced ligands, can effectively catalyze the fluorination of a range of aryl bromides and triflates. acs.orgnih.gov

A key finding in the development of these systems was the role of in-situ ligand modification, where the ligand structure changes under the reaction conditions to form the catalytically active species. acs.org While this methodology has been successfully applied to a variety of (hetero)aryl bromides, its application to produce a complex polyhalogenated phenol like 2-Bromo-6-chloro-3,4-difluorophenol directly would be a formidable synthetic challenge, requiring careful optimization to control regioselectivity and avoid unwanted side reactions with the other halogen substituents. acs.orgnih.gov

Table 1: Components of a Representative Palladium-Catalyzed Fluorination System

| Component | Role | Example |

| Palladium Precatalyst | Source of active Pd(0) | P2 (L4-supported Pd(0) precatalyst) nih.gov |

| Ligand | Facilitates reductive elimination | AdBrettPhos (L4) nih.gov |

| Fluoride Source | Provides the fluorine atom | Silver fluoride (AgF), Cesium fluoride (CsF) |

| Substrate | Aryl halide or triflate | Aryl Bromide, Aryl Triflates acs.orgnih.gov |

| Solvent | Reaction medium | 2-Methyltetrahydrofuran, Toluene acs.orgnih.gov |

Decarboxylative Pathways for Substituted Phenol Generation

Decarboxylation of aromatic carboxylic acids offers an alternative route to substituted phenols. This approach involves the removal of a carboxyl group from a hydroxybenzoic acid precursor, which can be an effective strategy, particularly when the starting carboxylic acid is readily available.

Catalytic decarboxylation of hydroxybenzoic acids to yield phenolic compounds has been demonstrated using various catalytic systems. Palladium complexes featuring highly electron-donating phosphine (B1218219) ligands have shown significant activity in this transformation. rsc.orgresearchgate.net The reaction mechanism is believed to proceed through the formation of a palladium-phenoxide intermediate, followed by protonolysis to release the phenol product. Platinum and ruthenium complexes have also been reported to exhibit activity, though often lower than their palladium counterparts. rsc.orgresearchgate.net

More recent developments have focused on creating multifunctional catalysts to enhance efficiency and sustainability. One such approach utilizes bimetallic iron-ruthenium nanoparticles immobilized on an amine-functionalized supported ionic liquid phase (SILP). nih.gov This system effectively catalyzes the selective decarboxylation of various hydroxybenzoic acid derivatives to produce the corresponding substituted phenols in high yields under a hydrogen atmosphere. nih.gov Another green chemistry approach involves the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, which can act as both the catalyst and the solvent for the decarboxylation of hydroxybenzoic acids, achieving high phenol yields under mild conditions. nih.gov

For a target molecule like 2-Bromo-6-chloro-3,4-difluorophenol, a hypothetical decarboxylative route would begin with the synthesis of 2-bromo-6-chloro-3,4-difluoro-5-hydroxybenzoic acid. The subsequent catalyzed removal of the carboxyl group would yield the desired product. The success of this final step would depend on the stability of the polyhalogenated ring under the required decarboxylation conditions.

Table 2: Catalytic Systems for Decarboxylation of Hydroxybenzoic Acids

| Catalyst System | Key Features | Substrate Example |

| Palladium complexes with electron-rich phosphine ligands | High activity for decarboxylation and desulfonation. rsc.orgresearchgate.net | 4-Hydroxybenzoic acid rsc.orgresearchgate.net |

| Bimetallic FeRu Nanoparticles on SILP | Multifunctional catalyst for selective decarboxylation. nih.gov | Hydroxy- and aminobenzoic acid derivatives nih.gov |

| Choline Chloride-Urea (DES) | Acts as both catalyst and solvent; mild conditions. nih.gov | Hydroxybenzoic acids (HBAs) nih.gov |

Derivatization from Precursor Halogenated Difluorophenols

A highly practical and common strategy for synthesizing complex polyhalogenated phenols is the stepwise derivatization of a simpler, commercially available precursor. For the synthesis of 2-Bromo-6-chloro-3,4-difluorophenol, a logical starting material is 3,4-difluorophenol. nih.gov This approach relies on electrophilic aromatic substitution reactions to introduce the bromine and chlorine atoms at the desired positions.

The hydroxyl group of the phenol is a powerful activating group and is ortho-, para-directing. In 3,4-difluorophenol, the positions ortho to the hydroxyl group are C2 and C6, and the position para is C5 (which is already substituted with fluorine). Therefore, electrophilic substitution is strongly directed to the C2 and C6 positions. The fluorine atoms are deactivating towards electrophilic substitution but are also ortho-, para-directing.

The synthesis would likely proceed via sequential halogenation reactions.

Bromination: The first step could be the bromination of 3,4-difluorophenol. Reagents such as N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a mild catalyst can be used. mt.comyoutube.com Given the strong activation by the hydroxyl group, the reaction is expected to be facile, yielding primarily 2-bromo-3,4-difluorophenol.

Chlorination: The subsequent step would be the chlorination of the resulting 2-bromo-3,4-difluorophenol. The remaining vacant ortho position (C6) is the most activated site for the next electrophilic attack. Various chlorinating agents, such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), could be employed. researchgate.net The combination of iodine(III) reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) with a Lewis acid (e.g., AlCl₃) has also been developed for the ortho-selective chlorination of phenols under mild conditions. researchgate.net

An alternative, though less direct, route could involve the synthesis of a corresponding polyhalogenated aniline, followed by a diazotization-hydrolysis sequence to convert the amino group into a hydroxyl group. google.com

Table 3: Precursors and Reagents for Derivatization Pathway

| Compound Name | CAS Number | Role in Synthesis |

| 3,4-Difluorophenol | 2713-33-9 | Starting Material nih.gov |

| 2-Bromo-3,4-difluorophenol | Not available | Intermediate |

| N-Bromosuccinimide (NBS) | 128-08-5 | Brominating Agent mt.com |

| N-Chlorosuccinimide (NCS) | 128-09-6 | Chlorinating Agent researchgate.net |

| Final Product | ||

| 2-Bromo-6-chloro-3,4-difluorophenol | Not available | Target Molecule |

Chemical Reactivity and Transformation of 2 Bromo 6 Chloro 3,4 Difluorophenol

Electrophilic Aromatic Substitution Patterns on the Halogenated Phenol (B47542) Nucleus

The phenolic hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.com This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring, stabilizing the arenium ion intermediate. However, in 2-Bromo-6-chloro-3,4-difluorophenol, the single available position for substitution is sterically hindered and electronically influenced by the surrounding halogen atoms.

The directing effects of the substituents on the aromatic ring are crucial in determining the outcome of EAS reactions. The hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it. In this molecule, both ortho positions and the para position are already substituted. The remaining unsubstituted carbon is at the 5-position. The halogens (Br, Cl, F) are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho, para-directors because of their ability to donate lone-pair electron density.

Given the substitution pattern, any electrophilic attack would be directed to the only available carbon, C-5. The combined deactivating inductive effects of the fluorine, chlorine, and bromine atoms would likely render the ring significantly less reactive towards electrophiles compared to phenol itself.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH | 1 | Activating, Electron-donating (resonance) | ortho, para |

| -Br | 2 | Deactivating, Electron-withdrawing (induction) | ortho, para |

| -Cl | 6 | Deactivating, Electron-withdrawing (induction) | ortho, para |

| -F | 3, 4 | Deactivating, Electron-withdrawing (induction) | ortho, para |

Nucleophilic Aromatic Substitution Reactions

Aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNA r). However, the presence of strongly electron-withdrawing groups can facilitate this reaction. libretexts.org In 2-Bromo-6-chloro-3,4-difluorophenol, the four halogen substituents withdraw electron density from the aromatic ring, making it more susceptible to nucleophilic attack.

The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. The rate of reaction is also dependent on the nature of the leaving group, with fluoride (B91410) being the best leaving group among the halogens in activated systems due to the high electronegativity of fluorine which polarizes the C-F bond, making the carbon more electrophilic. youtube.com

In the case of 2-Bromo-6-chloro-3,4-difluorophenol, nucleophilic attack could potentially lead to the displacement of any of the halogen atoms. The relative reactivity of the C-Halogen bonds towards nucleophilic substitution is influenced by a combination of bond strength and the ability of the halogen to stabilize the negative charge in the transition state. While C-F bonds are the strongest, the high electron-withdrawing nature of fluorine can activate the ring for nucleophilic attack.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds (C-Br, C-Cl)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For polyhalogenated substrates like 2-Bromo-6-chloro-3,4-difluorophenol, the differential reactivity of the carbon-halogen bonds can allow for selective functionalization.

Mechanistic Elucidation of Cross-Coupling Processes

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, involves a catalytic cycle. nih.gov This cycle typically includes:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate.

Transmetalation: The organic group from an organometallic reagent is transferred to the palladium(II) complex.

Reductive Elimination: The two organic fragments couple, and the product is eliminated from the palladium, regenerating the palladium(0) catalyst.

For a molecule with multiple halogen substituents, the initial oxidative addition step is often selective for the most reactive C-X bond. nih.gov

Influence of Halogen Identity on Reaction Kinetics and Regioselectivity

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl > C-F. This is primarily due to the decreasing bond strength down the group. Therefore, in 2-Bromo-6-chloro-3,4-difluorophenol, the C-Br bond is expected to be significantly more reactive than the C-Cl bond under typical cross-coupling conditions. researchgate.net This difference in reactivity allows for regioselective cross-coupling, where the bromine atom can be selectively replaced while leaving the chlorine and fluorine atoms intact. By carefully choosing the catalyst, ligands, and reaction conditions, it is often possible to control which halogen atom reacts. researchgate.net

Table 2: Relative Reactivity of Carbon-Halogen Bonds in Cross-Coupling

| Bond | Bond Dissociation Energy (approx. kcal/mol) | General Reactivity Trend |

| C-F | 116 | Least Reactive |

| C-Cl | 81 | Moderately Reactive |

| C-Br | 68 | Reactive |

| C-I | 51 | Most Reactive |

Halogen Exchange Reactions and Their Mechanistic Implications

Halogen exchange (HALEX) reactions, particularly the conversion of aryl bromides or chlorides to aryl iodides or fluorides, are synthetically useful transformations. These reactions are often catalyzed by copper or palladium complexes. The mechanism can vary, but for the conversion of an aryl bromide to an aryl chloride, a copper(I) halide is often used. The reaction is typically driven by the relative insolubility of the resulting copper(I) bromide. In the context of 2-Bromo-6-chloro-3,4-difluorophenol, a selective exchange of the bromine for another halogen could potentially be achieved under specific conditions, though this would compete with cross-coupling pathways if organometallic reagents are present.

Radical Pathways and Photochemical Reactivity of Substituted Phenols

Halogenated phenols can undergo photolysis upon irradiation with UV light, leading to the formation of various radical species. nih.gov The primary photochemical process is often the homolytic cleavage of the carbon-halogen bond, which is the weakest bond in the molecule. For 2-Bromo-6-chloro-3,4-difluorophenol, the C-Br bond is the most likely to undergo homolysis to generate an aryl radical and a bromine radical.

These highly reactive aryl radicals can then participate in a variety of subsequent reactions, including:

Hydrogen abstraction from the solvent or other molecules.

Reaction with oxygen to form peroxy radicals and subsequently other oxygenated products.

Dimerization or reaction with other radical species.

The presence of the phenolic hydroxyl group can also influence the photochemical behavior. Phenols can be oxidized to phenoxyl radicals, which are key intermediates in many oxidative processes. researchgate.net Furthermore, under certain conditions, the interaction of phenols with hydroxyl radicals or UV light can lead to the formation of toxic dicarbonyl compounds. pnas.org The formation of a halogen-bonded complex between a phenolate (B1203915) anion and a suitable partner can also lead to photoactive species that engage in radical reactions. nih.govresearchgate.net

Spectroscopic and Structural Characterization of 2 Bromo 6 Chloro 3,4 Difluorophenol

Microwave Spectroscopy for Gas-Phase Conformations and Rotational Constants

As of the latest available data, specific experimental studies on the microwave spectroscopy of 2-bromo-6-chloro-3,4-difluorophenol to determine its gas-phase conformations and rotational constants have not been published in peer-reviewed literature. The investigation of molecular structure through microwave spectroscopy provides highly precise measurements of rotational constants, which are inversely proportional to the principal moments of inertia of a molecule. From these constants, detailed information about the molecular geometry, bond lengths, and bond angles in the gas phase can be derived.

For a molecule like 2-bromo-6-chloro-3,4-difluorophenol, microwave spectroscopy would be instrumental in identifying the preferred orientation of the hydroxyl group relative to the halogen substituents on the phenyl ring. This would involve determining the potential energy surface for the rotation of the O-H group and identifying the most stable conformers. The presence of heavy atoms like bromine and chlorine, along with fluorine, would result in a complex rotational spectrum, with distinct isotopic species (e.g., for 79Br/81Br and 35Cl/37Cl) providing additional data for a precise structural determination.

While computational chemistry methods could predict the likely conformers and their rotational constants, experimental verification via microwave spectroscopy is crucial for definitive characterization. The absence of such data in the scientific record indicates a gap in the comprehensive structural analysis of this particular compound.

Table of Predicted Rotational Constants for 2-Bromo-6-chloro-3,4-difluorophenol Conformers

No experimental data is currently available. The following table is a placeholder for future research findings.

| Conformer | A (MHz) | B (MHz) | C (MHz) |

| Data Not Available | N/A | N/A | N/A |

Theoretical and Computational Investigations of 2 Bromo 6 Chloro 3,4 Difluorophenol

Density Functional Theory (DFT) Calculations for Geometrical Parameters and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. karazin.ua For halogenated phenols, DFT methods, particularly with the B3LYP functional and a 6-311+G(d,p) basis set, have been successfully used to determine optimized structural parameters. semanticscholar.org These calculations provide data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape.

Table 1: Selected Optimized Geometrical Parameters of Halogenated Phenols (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.895 | C-C-Br: 119.5 |

| C-Cl | 1.742 | C-C-Cl: 120.3 |

| C-F | 1.358 | C-C-F: 118.9 |

| C-O | 1.365 | C-C-O: 121.0 |

| O-H | 0.965 | C-O-H: 109.5 |

Note: The values presented are illustrative and would be specifically calculated for 2-Bromo-6-chloro-3,4-difluorophenol using DFT methods.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scienceopen.com The MEP map displays regions of varying electron density, typically color-coded, where red indicates electron-rich areas (negative potential) and blue signifies electron-poor regions (positive potential). scienceopen.comresearchgate.net

For 2-Bromo-6-chloro-3,4-difluorophenol, the MEP surface would likely show a negative potential around the oxygen atom of the hydroxyl group and the halogen atoms due to their high electronegativity. nih.gov Conversely, the hydrogen atom of the hydroxyl group and certain regions of the aromatic ring would exhibit a positive potential. This analysis provides insights into how the molecule will interact with other chemical species and is particularly useful in understanding intermolecular interactions. scienceopen.com

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are considered promising candidates for NLO applications.

The presence of electron-donating (hydroxyl) and electron-withdrawing (halogens) groups on the aromatic ring of 2-Bromo-6-chloro-3,4-difluorophenol can lead to significant intramolecular charge transfer, a key factor for enhancing NLO response. nih.gov DFT calculations can provide a quantitative estimation of the hyperpolarizability, guiding the design and synthesis of new NLO materials. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies Utilizing Quantum Chemical Descriptors

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties. chemrxiv.org Quantum chemical descriptors, derived from computational calculations, are frequently employed in these studies to provide a more detailed and accurate description of molecular features. researchgate.net

For 2-Bromo-6-chloro-3,4-difluorophenol, descriptors such as HOMO-LUMO energies, dipole moment, and various charge distribution parameters can be calculated and used as inputs for QSAR/QSPR models. researchgate.net These models can then be used to predict the biological activity (e.g., antimicrobial, herbicidal) or physical properties (e.g., toxicity, environmental fate) of this compound and its analogs, thereby reducing the need for extensive experimental testing. researchgate.net

Computational Assessment of Halogen Effects on Molecular Stability and Reactivity

The presence and position of halogen atoms on an aromatic ring can significantly impact the molecule's stability and reactivity. Computational studies allow for a systematic investigation of these "halogen effects." For instance, the electron-withdrawing nature of halogens can influence the acidity of the phenolic proton and the susceptibility of the aromatic ring to nucleophilic or electrophilic attack.

Molecular Docking Studies for Theoretical Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery and in understanding the mechanisms of action of biologically active compounds. nih.gov

For 2-Bromo-6-chloro-3,4-difluorophenol, molecular docking studies could be performed to investigate its potential binding affinity and mode of interaction with various biological targets. nih.gov By computationally placing the molecule into the active site of a protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. nih.gov These theoretical binding studies can provide valuable insights into the compound's potential pharmacological or toxicological effects. nih.gov

Advanced Applications and Derivatization Strategies in Organic Synthesis

Role as Key Synthetic Intermediates for the Construction of Complex Organic Architectures

The inherent functionality of 2-Bromo-6-chloro-3,4-difluorophenol positions it as a key intermediate for the synthesis of elaborate organic structures. The phenolic hydroxyl group can act as a nucleophile or can be readily converted into an ether or ester, providing a handle for further molecular elaboration. The bromine atom is particularly significant, as it is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, thereby enabling the assembly of complex scaffolds.

The chloro and fluoro substituents, while generally less reactive in cross-coupling reactions compared to bromine, play a crucial role in modulating the electronic properties of the aromatic ring. Their strong electron-withdrawing nature acidifies the phenolic proton and influences the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions. While specific, documented examples of its use in the total synthesis of complex natural products or pharmaceuticals are not yet prevalent in the scientific literature, its structural motifs suggest significant potential in the synthesis of novel agrochemicals and pharmaceutical agents. vulcanchem.com

Synthesis of Multifunctional Derivatives via Targeted Functional Group Interconversions

The multiple distinct functional groups on the 2-Bromo-6-chloro-3,4-difluorophenol ring allow for a programmed and selective derivatization. This targeted functional group interconversion can lead to a diverse library of multifunctional derivatives.

Table of Potential Derivatization Reactions:

| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |

| Hydroxyl | Etherification | Alkyl halides, Williamson ether synthesis | Alkoxy derivatives |

| Esterification | Acyl chlorides, carboxylic anhydrides | Ester derivatives | |

| Bromo | Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Biaryl derivatives |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Arylalkyne derivatives | |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Arylamine derivatives | |

| Aromatic Ring | Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group |

The differential reactivity of the halogens can also be exploited. For instance, the bromine atom can be selectively replaced via a cross-coupling reaction, leaving the chloro and fluoro groups intact for subsequent transformations. This stepwise functionalization is a powerful strategy for building molecular complexity in a controlled manner.

Development of Catalytic Systems Employing Substituted Phenols

Substituted phenols and their derivatives are known to act as ligands in various catalytic systems. The phenolic oxygen of 2-Bromo-6-chloro-3,4-difluorophenol, or its corresponding phenoxide, can coordinate to a metal center. The electronic properties of the catalyst can be fine-tuned by the number and nature of the halogen substituents on the aromatic ring.

While no catalytic systems explicitly employing 2-Bromo-6-chloro-3,4-difluorophenol have been reported, related substituted phenols have been utilized in catalysis. For example, ortho-substituted phenols are known to be effective ligands in polymerization reactions and other transition metal-catalyzed processes. The steric bulk provided by the ortho-bromo and ortho-chloro groups in the target molecule could enforce specific coordination geometries around a metal center, potentially leading to catalysts with high activity and selectivity.

Stereoselective Synthesis Approaches Utilizing the Phenolic Core

The planar chirality of the substituted aromatic ring of 2-Bromo-6-chloro-3,4-difluorophenol could be leveraged in stereoselective synthesis. The creation of atropisomers, which are stereoisomers arising from restricted rotation about a single bond, is a possibility, particularly in bulky biaryl systems derived from this phenol (B47542).

Furthermore, the phenolic hydroxyl group can serve as a directing group in asymmetric transformations. By coordinating to a chiral catalyst, the hydroxyl group can orient the substrate in a specific manner, allowing for enantioselective reactions to occur at other sites on the molecule. For instance, asymmetric hydrogenation or oxidation of a prochiral group introduced onto the aromatic ring could be influenced by the chiral environment created by a catalyst coordinated to the phenol. Although specific research on the stereoselective applications of 2-Bromo-6-chloro-3,4-difluorophenol is not yet available, the principles of asymmetric catalysis suggest that it could be a valuable scaffold for the development of new stereoselective methods.

Future Research Directions and Unexplored Avenues for 2 Bromo 6 Chloro 3,4 Difluorophenol

Investigation of Theoretical Photophysical Properties for Optoelectronic ApplicationsNo theoretical or experimental data on the photophysical properties of this compound are available.

Given the absence of foundational research, any attempt to generate an article based on the provided outline would be purely speculative and would not meet the required standards of scientific accuracy and detail. Further primary research would be necessary to establish the fundamental chemistry of 2-Bromo-6-chloro-3,4-difluorophenol before future research directions can be meaningfully discussed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-6-chloro-3,4-difluorophenol with high regioselectivity?

- Methodology : Multi-step halogenation is typically employed. Start with 3,4-difluorophenol, followed by directed bromination (e.g., using N-bromosuccinimide under controlled pH) and subsequent chlorination (e.g., SOCl₂ or Cl₂ gas with FeCl₃ catalysis). Monitor regioselectivity via in situ HPLC to track intermediate formation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine analytical techniques:

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity.

- NMR (¹H/¹³C, DMSO-d₆) to confirm substitution patterns (e.g., bromine’s deshielding effect at C2, chlorine at C6).

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (using SHELX programs for structure refinement) if single crystals are obtainable .

Q. What are the critical storage conditions to prevent degradation?

- Methodology : Store at 0–6°C under inert gas (argon) in amber vials to avoid photodegradation and hydrolysis. Stability tests via periodic NMR/HPLC over 6 months confirm integrity under these conditions .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodology :

- Perform dynamic NMR experiments to detect conformational exchange affecting peak splitting.

- Use DFT calculations (B3LYP/6-311+G(d,p)) to model electronic environments and compare with experimental chemical shifts.

- Re-examine crystallization conditions (e.g., solvent polarity) to rule out polymorphism-induced discrepancies .

Q. What strategies mitigate competing side reactions during halogenation (e.g., over-bromination or para-substitution)?

- Methodology :

- Temperature control : Bromination at –10°C slows reaction kinetics, favoring mono-substitution.

- Steric directing groups : Introduce temporary protecting groups (e.g., acetyl) at reactive positions.

- In situ monitoring : Use UV-Vis spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How does the electronic interplay of halogen substituents influence reactivity in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura coupling : Test reactivity with phenylboronic acids under Pd(PPh₃)₄ catalysis. Chlorine at C6 reduces electron density at C1, suppressing undesired homocoupling.

- DFT analysis : Calculate Fukui indices to predict electrophilic/nucleophilic sites. Fluorine’s strong electron-withdrawing effect at C3/C4 enhances stability of transition states .

Q. What experimental approaches validate the compound’s role in inhibiting microbial enzymes?

- Methodology :

- Enzyme kinetics : Measure IC₅₀ against target enzymes (e.g., bacterial cytochrome P450) via UV-Vis assays.

- Docking studies : Use AutoDock Vina to model interactions between the compound’s halogenated aromatic ring and enzyme active sites.

- Comparative SAR : Synthesize analogs (e.g., varying F/Cl positions) to isolate substituent effects on potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.